(2S)-2-Isoquinolin-5-ylpropan-1-ol
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Overview
Description
(2S)-2-Isoquinolin-5-ylpropan-1-ol is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isoquinolin-5-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which undergoes a series of reactions to introduce the propanol side chain.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with isoquinoline to form the corresponding alcohol.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Biocatalysis: Employing enzymes to achieve enantioselective synthesis, which can be more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Isoquinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Isoquinolin-5-ylpropanone or isoquinolin-5-ylpropanal.
Reduction: Tetrahydroisoquinolin-5-ylpropan-1-ol.
Substitution: Isoquinolin-5-ylpropan-1-amine or isoquinolin-5-ylpropan-1-halide.
Scientific Research Applications
(2S)-2-Isoquinolin-5-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Isoquinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A flavonoid with similar structural features and biological activities.
(2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another chiral compound with potential therapeutic applications.
(2S)-1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol: A nitroquinoline derivative with distinct chemical properties.
Uniqueness
(2S)-2-Isoquinolin-5-ylpropan-1-ol is unique due to its specific isoquinoline structure and chiral center, which confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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